
3-Isopropyl-5-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5-methylmorpholine is a chemical compound with the molecular formula C8H17NO It is a morpholine derivative characterized by the presence of isopropyl and methyl groups at the 3 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of amino alcohols with suitable reagents. For instance, the reaction of 3-methyl-5-(1-methylethyl)amine with an appropriate diol under acidic or basic conditions can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5-methylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Isopropylmorpholine
- 5-Methylmorpholine
- 3-Methyl-5-ethylmorpholine
Comparison: Compared to these similar compounds, 3-Isopropyl-5-methylmorpholine is unique due to the specific positioning of the isopropyl and methyl groups. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-methyl-5-propan-2-ylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-10-4-7(3)9-8/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
ARTXVIBUURRJFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


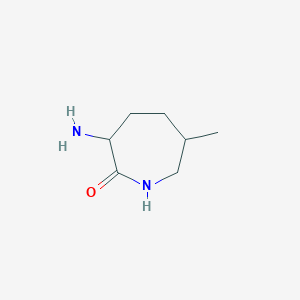
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
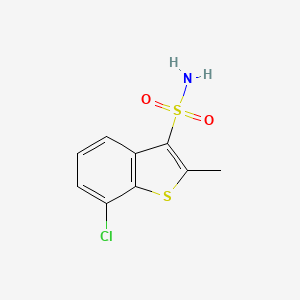

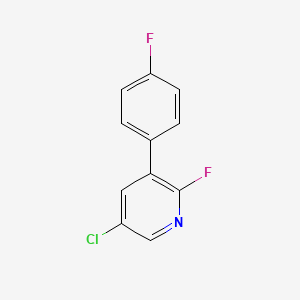
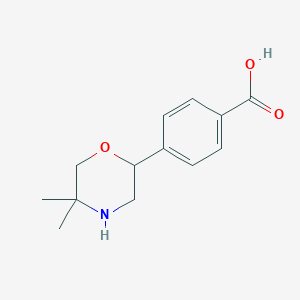
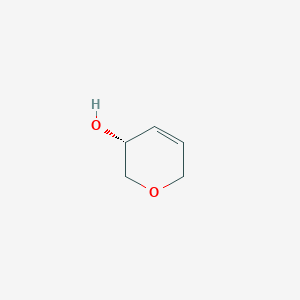
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)

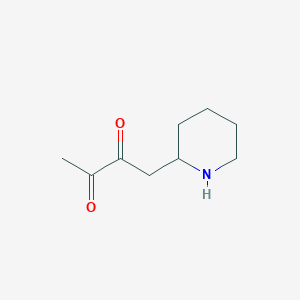

![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)

![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)
